molecular formula C12H11N3S B13086616 6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole

6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole

Cat. No.: B13086616
M. Wt: 229.30 g/mol
InChI Key: MDULDIFKVSSRFE-UHFFFAOYSA-N
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Description

6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that belongs to the thiazole and triazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . The structure of this compound includes a thiazole ring fused with a triazole ring, with a methyl group at the 6th position and a p-tolyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole can be achieved through a one-pot catalyst-free procedure. This involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . Another method involves the reaction of thioacetamide with 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole is unique due to its specific fusion of thiazole and triazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

6-methyl-5-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C12H11N3S/c1-8-3-5-10(6-4-8)11-9(2)15-12(16-11)13-7-14-15/h3-7H,1-2H3

InChI Key

MDULDIFKVSSRFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C(=NC=N3)S2)C

Origin of Product

United States

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